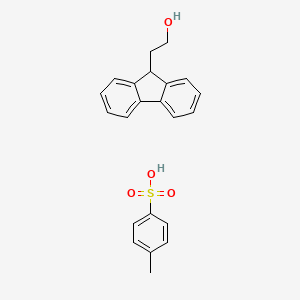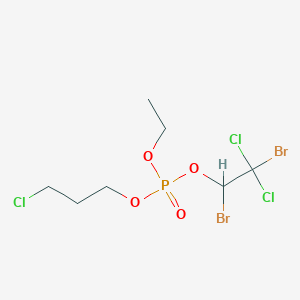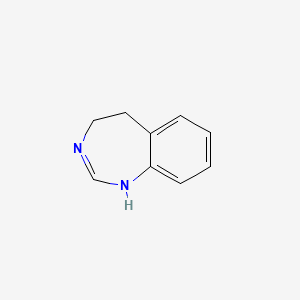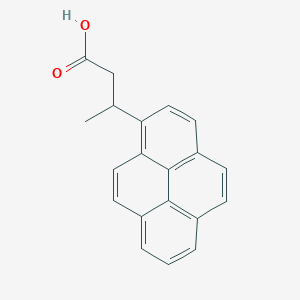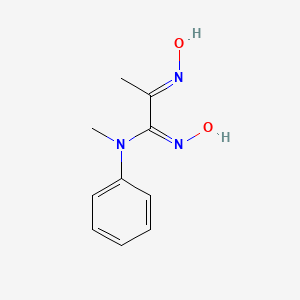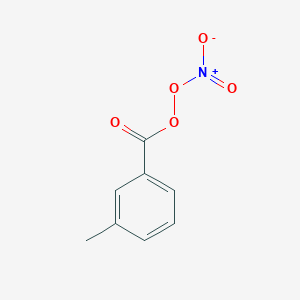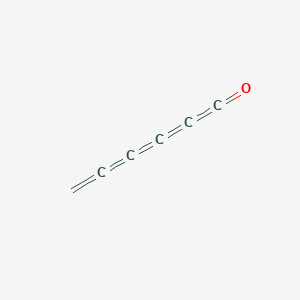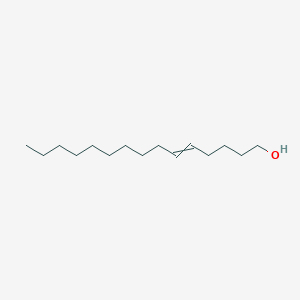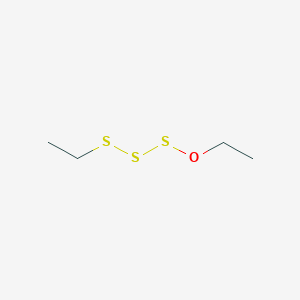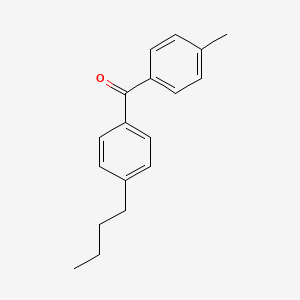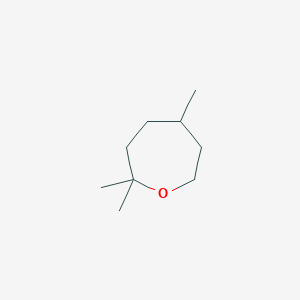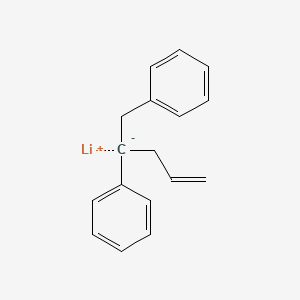
lithium;1-phenylpent-4-en-2-ylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-phenylpent-4-en-2-ylbenzene is an organometallic compound that features a lithium atom bonded to a phenyl group and a pentenylbenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-phenylpent-4-en-2-ylbenzene typically involves the reaction of a phenyl halide with lithium metal. This process can be represented by the following reaction: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or chlorine . Another method involves a metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ] These reactions are usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in specialized reactors that ensure the exclusion of air and moisture. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Lithium;1-phenylpent-4-en-2-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the lithium atom can be replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Electrophiles: Such as bromine (Br₂) or chlorine (Cl₂) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives.
科学的研究の応用
Lithium;1-phenylpent-4-en-2-ylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of lithium;1-phenylpent-4-en-2-ylbenzene involves its interaction with various molecular targets and pathways. The lithium atom can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The phenyl and pentenylbenzene moieties contribute to the compound’s reactivity and stability, allowing it to engage in a wide range of chemical transformations .
類似化合物との比較
Similar Compounds
Similar compounds to lithium;1-phenylpent-4-en-2-ylbenzene include:
Phenyllithium: An organolithium compound with a similar structure but without the pentenylbenzene moiety.
Phenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
This compound is unique due to the presence of both lithium and the pentenylbenzene moiety, which imparts distinct reactivity and stability compared to other organometallic compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
62901-78-4 |
|---|---|
分子式 |
C17H17Li |
分子量 |
228.3 g/mol |
IUPAC名 |
lithium;1-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.Li/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |
InChIキー |
MLDDGVDANWPTMH-UHFFFAOYSA-N |
正規SMILES |
[Li+].C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



